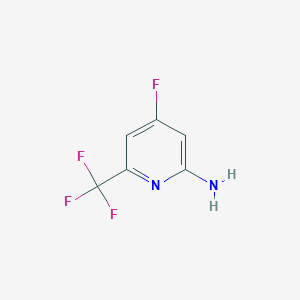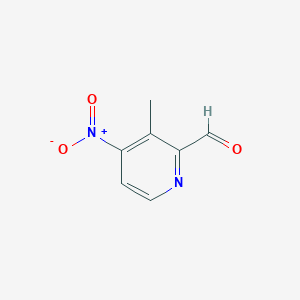
5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
- Chlorination and Fluorination : Starting from 3-picoline, direct chlorination and fluorination yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) , which serves as an intermediate in the production of various crop-protection products .
- Liquid-Phase Chlorination : Chlorinating 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions produces the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) .
Molecular Structure Analysis
The molecular structure of TFMP consists of a pyridine ring with chlorine, methoxy, and trifluoromethyl substituents. The trifluoromethyl group enhances its chemical stability and solubility .
Chemical Reactions Analysis
TFMP can participate in various chemical reactions, including nucleophilic substitutions, aromatic substitutions, and condensations. Its unique fluorine-containing moiety influences its reactivity .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Chemical Reactions and Synthesis
Alcoholysis Reactions : 5-Chloro-3-trifluoromethylpyridine undergoes alcoholysis in dimethylformamide solution, leading to the formation of products with fluorines as leaving groups. This demonstrates the compound's potential in various chemical reactions and synthesis processes (Qian & Liu, 1996).
Pesticide Synthesis : 2,3-Dichloro-5-trifluoromethyl pyridine, a similar pyridine derivative, is widely used in the synthesis of pesticides. This indicates the potential utility of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine in agrichemicals (Lu Xin-xin, 2006).
Synthesis of Transition Metal Complexes : The compound finds application in the synthesis of novel square-planar, terdentate, aryl-substituted pyridine−diimine Rh(I) and Ir(I) chloro complexes, important in organometallic chemistry (Nückel & Burger, 2001).
Nitration of N-Oxides : The preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding various nitro-pyridine N-oxides, showcases the compound's relevance in organic synthesis and functional group modifications (Bissell & Swansiger, 1987).
Synthesis of Radioligands : Used in the synthesis of radioligands like [11C]-FPVC, indicating its potential application in nuclear medicine and imaging (Ravert, Zhang, Horti, & Dannals, 2006).
Synthesis of Pharmaceutical Intermediates : Synthesis principles of 2-chloro-3-(trifluoromethyl)pyridine, a compound structurally related to 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine, are crucial for pharmaceutical intermediates, indicating potential applications in drug development (Liu Guang-shen, 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGCNGDYDGKBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![[4-(Cyanomethylamino)phenyl]carbamic acid tert-butyl ester](/img/structure/B1409178.png)